molecular formula C11H17NO2 B3169775 2-(2-Propoxyethoxy)aniline CAS No. 937695-98-2

2-(2-Propoxyethoxy)aniline

Cat. No.: B3169775
CAS No.: 937695-98-2
M. Wt: 195.26 g/mol
InChI Key: KEWRXRQJZFGKEG-UHFFFAOYSA-N
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Description

2-(2-Propoxyethoxy)aniline is an aromatic amine derivative characterized by an aniline core substituted with a 2-propoxyethoxy group at the 2-position. The propoxyethoxy side chain introduces flexibility and ether linkages, influencing its solubility, polarity, and reactivity. This compound serves as a key intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and functional polymers. Its structural features, including the amine group and ether-oxygen atoms, enable hydrogen bonding and coordination with metal catalysts, making it valuable in coupling reactions and material science applications .

Properties

IUPAC Name

2-(2-propoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-7-13-8-9-14-11-6-4-3-5-10(11)12/h3-6H,2,7-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWRXRQJZFGKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Propoxyethoxy)aniline typically involves the reaction of aniline with propylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process may also involve purification steps such as distillation or recrystallization to obtain a high-purity compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, industrial production methods may incorporate automated monitoring and control systems to maintain optimal reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Propoxyethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

2-(2-Propoxyethoxy)aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: The compound is utilized in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of agrochemicals, petrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(2-Propoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : Chlorine and bromine substituents (e.g., 3-chloro and 5-bromo derivatives) increase XLogP³ values, enhancing membrane permeability but reducing aqueous solubility .
  • Chain Length : Methoxyethoxy analogs exhibit lower molecular weights and XLogP³ values compared to propoxyethoxy derivatives, favoring solubility in polar solvents .
  • Substituent Effects : Benzyl groups (e.g., N-benzyl derivatives) introduce steric hindrance and rigidity, impacting reactivity in cross-coupling reactions .

Material Science

  • N-Benzyl Derivatives (e.g., ) : These compounds form layered crystal structures stabilized by N-H⋯Br/O hydrogen bonds, relevant for designing organic semiconductors .
  • 5-Bromo-2-(2-propoxyethoxy)aniline: Acts as a halogen-bond donor in supramolecular assemblies, enabling controlled molecular packing .

Biological Activity

2-(2-Propoxyethoxy)aniline, an aniline derivative, has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a propoxyethoxy group attached to the aniline ring. The biological activity of this compound includes antimicrobial and anticancer properties, making it a subject of various scientific investigations.

Chemical Structure and Properties

The molecular formula of this compound is C11H15NO2C_{11}H_{15}NO_2, with a molecular weight of approximately 197.25 g/mol. The structural features contribute to its reactivity and interaction with biological systems.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Cellular Pathways : It is believed to influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis in cancer cells.
  • Receptor Binding : The compound may bind to certain receptors, altering their activity and leading to various biological responses.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and biofilm formation. The compound's mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.

Anticancer Properties

Preliminary research suggests that this compound may have anticancer effects. In vitro studies indicate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins. Further investigations are required to elucidate the specific pathways involved.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antibacterial activity.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli32
  • Anticancer Activity : In a study involving human breast cancer cells (MCF-7), treatment with 50 µM of this compound resulted in a significant reduction in cell viability (approximately 70% compared to control). Flow cytometry analysis revealed an increase in early apoptotic cells, indicating its potential as an anticancer agent.

Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • Proteomics Research : The compound has been investigated for its ability to interact with specific proteins involved in cellular signaling, which may lead to the discovery of new therapeutic targets.
  • Synthesis Pathways : Various synthetic routes have been developed for producing this compound efficiently, enhancing its availability for research purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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